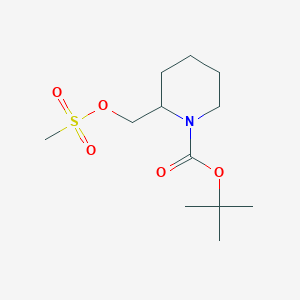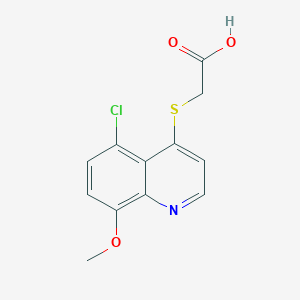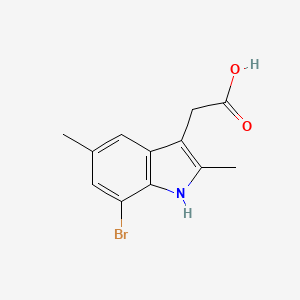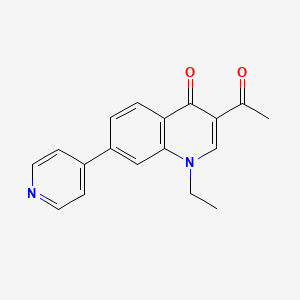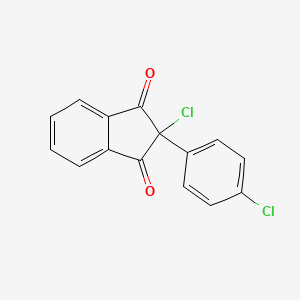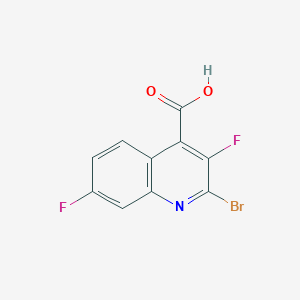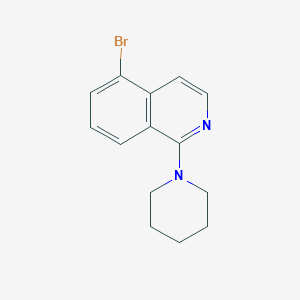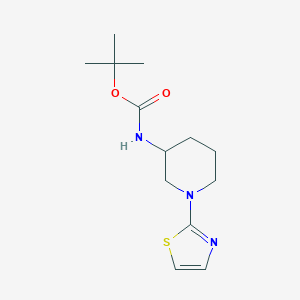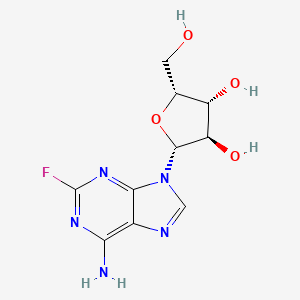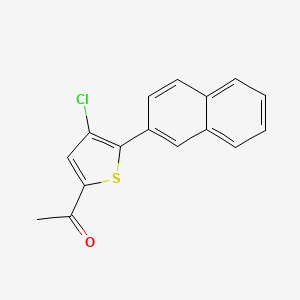![molecular formula C20H12S B15063636 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 239-72-5](/img/structure/B15063636.png)
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a complex organic compound characterized by its unique pentacyclic structure. . It is a sulfur-containing polycyclic aromatic hydrocarbon, which makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves multiple steps, typically starting with the formation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential due to their unique structural properties.
Mecanismo De Acción
The mechanism of action of 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves its interaction with various molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its polycyclic structure allows it to intercalate with DNA, potentially leading to biological effects .
Comparación Con Compuestos Similares
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene can be compared with other similar compounds such as:
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene : This compound contains an oxygen atom instead of sulfur and has different reactivity and applications .
- 9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene : This compound contains a nitrogen atom and a nitro group, leading to distinct chemical properties and potential uses .
The uniqueness of 12-thiapentacyclo[118002,1105,10
Propiedades
Número CAS |
239-72-5 |
|---|---|
Fórmula molecular |
C20H12S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12H |
Clave InChI |
RHACEINAFSEPBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2SC4=C3C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


